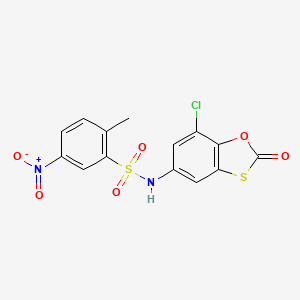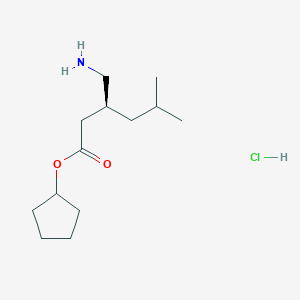
cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a complex organic compound that is significant in various fields, including medicinal chemistry and chemical research. Its unique structural elements give it properties that are leveraged in specific chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor containing the cyclopentyl group and a hexanoic acid derivative. The synthesis typically requires the following steps:
Formation of the starting ester: : Using a cyclopentanol derivative and a hexanoic acid derivative, an esterification reaction is performed.
Reduction and functionalization: : The ester undergoes reduction to form the corresponding alcohol, which is then functionalized to introduce the aminomethyl group.
Introduction of the hydrochloride: : Finally, the compound is reacted with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial production often involves optimized catalytic processes to increase yield and purity, utilizing highly controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often transforming the aminomethyl group or the cyclopentyl ring.
Reduction: : It can be reduced at various points in its structure, typically affecting the cyclopentyl or hexanoate portions.
Substitution: : Common in synthetic modifications, substitution reactions usually occur at the aminomethyl group or cyclopentyl ring.
Common Reagents and Conditions
Oxidizing agents: : Such as KMnO₄ or H₂O₂.
Reducing agents: : Including NaBH₄ or LiAlH₄.
Substitution conditions: : Often involve halides like Cl₂ or Br₂ under specific pH conditions.
Major Products
The primary products from these reactions depend on the pathway, often resulting in derivatives of the original compound with slight structural modifications that enhance or alter its properties.
Scientific Research Applications
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride finds extensive use in scientific research:
Chemistry: : As a reactant or intermediate in the synthesis of complex organic molecules.
Biology: : For studying its interactions with biological molecules, providing insights into cellular processes.
Medicine: : Explored for its potential therapeutic properties, including as a precursor to pharmaceuticals targeting specific biological pathways.
Industry: : Utilized in the production of specialty chemicals and as a part of synthetic routes for high-value compounds.
Mechanism of Action
The mechanism by which cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride exerts its effects involves interactions with specific molecular targets. Its aminomethyl group can form bonds with various biological receptors or enzymes, influencing signaling pathways and cellular responses. Pathways include binding to neurotransmitter receptors or inhibiting specific enzymes critical in metabolic pathways.
Comparison with Similar Compounds
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride stands out due to its specific structural arrangement, which grants it unique reactivity and specificity. Similar compounds include:
Cyclopentyl (3S)-3-(aminomethyl)-4-methylhexanoate hydrochloride
Cyclohexyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
These compounds share similar base structures but differ in functional groups or ring structures, impacting their reactivity and applications in different ways.
Hope this deep dive was helpful! What else are you curious about?
Properties
IUPAC Name |
cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12;/h10-12H,3-9,14H2,1-2H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMJXYLKUGZQO-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC1CCCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC1CCCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrobromide](/img/new.no-structure.jpg)
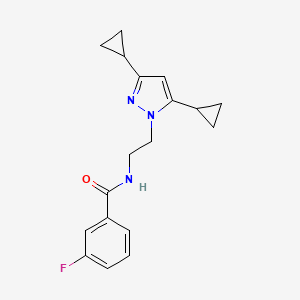
![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)
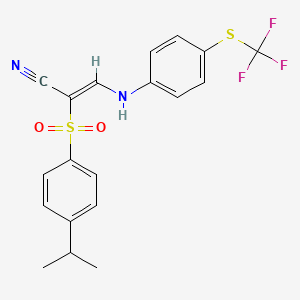
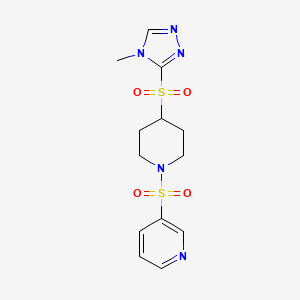
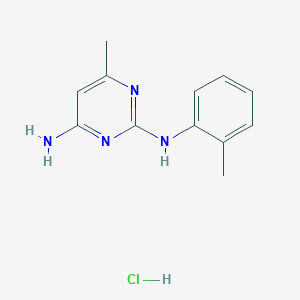
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)
![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)
![2-methyl-4-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2960067.png)
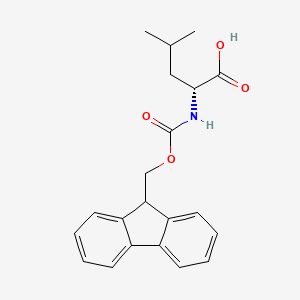
![1-(1,2-benzoxazol-3-yl)-N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}methanesulfonamide](/img/structure/B2960069.png)
![N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide](/img/structure/B2960070.png)
![2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2960072.png)
